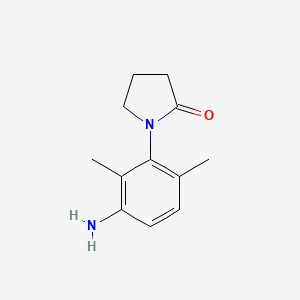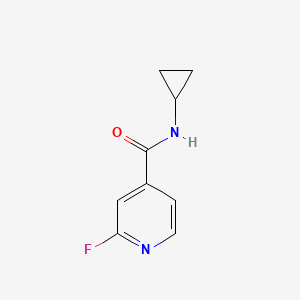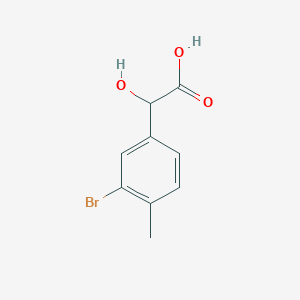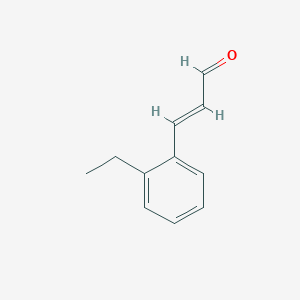
a-Ethylcinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Ethylcinnamaldehyde: is an organic compound with the chemical formula C11H12O. It is a derivative of cinnamaldehyde, where an ethyl group is attached to the alpha position of the cinnamaldehyde structure. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: a-Ethylcinnamaldehyde can be synthesized through the reaction of aromatic aldehydes with n-Bu3N (tributylamine) in the presence of TiCl4 (titanium tetrachloride). This reaction typically yields a-ethylcinnamaldehydes in 18-31% yield . The reaction conditions involve the use of aromatic aldehydes and n-Bu3N in the presence of TiCl4, which acts as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis involving aromatic aldehydes and TiCl4 can be scaled up for industrial applications, considering the reaction’s efficiency and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions: a-Ethylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of a-ethylcinnamic acid.
Reduction: Formation of a-ethylcinnamyl alcohol.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
a-Ethylcinnamaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of a-Ethylcinnamaldehyde involves its interaction with molecular targets and pathways. It is known to exert its effects through the modulation of various biochemical pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Pathways: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparación Con Compuestos Similares
a-Ethylcinnamaldehyde can be compared with other similar compounds, such as:
Cinnamaldehyde: The parent compound, known for its strong cinnamon fragrance and similar chemical reactivity.
a-Methylcinnamaldehyde: Another derivative with a methyl group instead of an ethyl group at the alpha position.
Cinnamic Acid: The oxidized form of cinnamaldehyde, used in various chemical and pharmaceutical applications.
Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavor industry.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-3-(2-ethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-9H,2H2,1H3/b8-5+ |
Clave InChI |
WTLFSSCVUTYPAD-VMPITWQZSA-N |
SMILES isomérico |
CCC1=CC=CC=C1/C=C/C=O |
SMILES canónico |
CCC1=CC=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
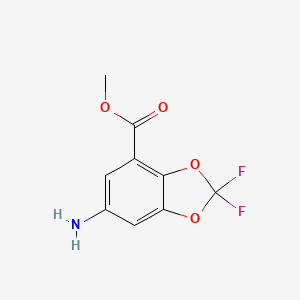
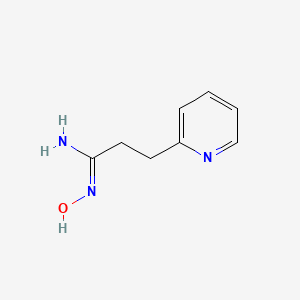


![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

